2-(But-2-ynyloxy)isonicotinoyl chloride
Description
2-(But-2-ynyloxy)isonicotinoyl chloride is an acyl chloride derivative of isonicotinic acid, featuring a but-2-ynyloxy substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing the isonicotinoyl moiety into target molecules via nucleophilic acyl substitution. Its structure combines the electron-withdrawing nature of the pyridine ring with the alkyne functionality of the but-2-ynyloxy group, which may influence its reactivity and applications in pharmaceuticals or materials science .
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBXTDQMQURFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(But-2-ynyloxy)isonicotinoyl chloride typically involves the reaction of isonicotinoyl chloride with but-2-yn-1-ol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Chemical Reactions Analysis
2-(But-2-ynyloxy)isonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-(But-2-ynyloxy)isonicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)isonicotinoyl chloride involves its ability to react with various functional groups. In biological systems, it can modify hydroxyl groups on steroids, enhancing their detection and analysis . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below summarizes key physical and structural properties of 2-(but-2-ynyloxy)isonicotinoyl chloride and related compounds:
*The physical state is inferred from analogous acyl chlorides; precise data for this compound is unavailable.
Key Observations:
- Substituent Effects: The but-2-ynyloxy group introduces steric hindrance and alkyne reactivity, distinguishing it from simpler derivatives like isonicotinoyl chloride hydrochloride. Fluorinated analogs (e.g., 3-fluoro-2-trifluoromethyl) exhibit enhanced stability and lipophilicity, critical for pharmaceutical intermediates .
- Solubility : All compounds show solubility in polar aprotic solvents (e.g., acetonitrile, DCM), aligning with their use in synthetic protocols .
This compound:
- Acylating Agent : Reacts with amines, alcohols, or thiols to form amides, esters, or thioesters. The alkyne group may enable further functionalization via click chemistry .
- Analogous compounds (e.g., fluorinated derivatives) are used in kinase inhibitors or polymer synthesis .
Comparison with Analogues:
Lacks the alkyne functionality, limiting its utility in click chemistry or polymer synthesis.
3-Fluoro-2-(trifluoromethyl)isonicotinoyl Chloride: Fluorine and trifluoromethyl groups enhance electronic stability and resistance to hydrolysis. Used in synthesizing piperidine-based pharmaceutical intermediates (e.g., kinase inhibitors) .
Isobutyryl Chloride :
Research Findings and Industrial Relevance
- Synthetic Protocols: Evidence from patents highlights the use of isonicotinoyl chloride derivatives in multi-step syntheses, such as the preparation of azetidine-containing pharmaceuticals. For example, 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride reacts with piperidin-4-one to form intermediates for kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
